Home > Products > Building Blocks P13279 > 5,7-difluoroquinazolin-4(3H)-one
5,7-difluoroquinazolin-4(3H)-one - 379228-58-7

5,7-difluoroquinazolin-4(3H)-one

Catalog Number: EVT-1707147
CAS Number: 379228-58-7
Molecular Formula: C8H4F2N2O
Molecular Weight: 182.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acridin-9-amine, 1,2,3,4-tetrahydro-5,7-dimethyl-

  • Compound Description: This compound was identified in the n-butanol extract of Centaurea tougourensis using gas chromatography–mass spectrometry (GC–MS). In silico investigations suggest it might possess cytotoxic effects against tumor cell lines and could potentially treat diabetes, skin conditions, cardiovascular diseases, and central nervous system disorders. []

3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one

  • Compound Description: This compound was also identified in the n-butanol extract of Centaurea tougourensis via GC–MS analysis. In silico studies suggest potential cytotoxic activity against tumor cell lines and possible efficacy in treating diabetes, skin conditions, cardiovascular diseases, and central nervous system disorders. []
  • Compound Description: This compound was found in the n-butanol extract of Centaurea tougourensis using GC–MS. In silico analysis indicated potential cytotoxic activity against tumor cell lines and possible applications in treating diabetes, skin disorders, cardiovascular diseases, and central nervous system disorders. []

3-[3-Bromophenyl]-7-chloro-3,4-dihydro-10-hydroxy-1,9(2H,10H)-acridinedione

  • Compound Description: This compound was identified in the n-butanol extract of Centaurea tougourensis using GC–MS. In silico investigations suggest it may exhibit cytotoxic activity against tumor cell lines and could potentially treat diabetes, skin conditions, cardiovascular diseases, and central nervous system disorders. []

5,7-Dihydroxy-6-methyl-3-(2’,4’-dihydroxybenzyl)-chroman-4-one

  • Compound Description: Identified as a major component in the stem bark of Securidaca longipedunculata through liquid chromatography-mass spectrometry (LCMS/MS) analysis. []

Geranyl hydroquinone

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []

4-hydroxy-3,4-dihydro-1H-isoquinoline-2- carboxidamide

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []

3-(1,3-benzodi-oxol-5-yl-4-morpholinyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-1-propanone

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []
  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []

5,7-dihydroxy-6-methyl-3-(4-hydroxybenzyl)-chroman-4-one

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []

[(7R,8R)-7-[(Z)-2-methylbut-2-+enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl(2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methyl butanoate

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []
  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methylbenzoate

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []

(1S,4R)-7-Methoxycalamenen-3-one

  • Compound Description: Identified in the stem bark of Securidaca longipedunculata using LCMS/MS analysis. []
  • Compound Description: This new polyketide was isolated from the desert endophytic fungus Paraphoma sp. It did not show any bioactivity against the plant pathogen A. solani or cytotoxic activities against HepG2, MCF-7, and Hela cells. []

5,7-dihydroxy-3-(1-hydroxyethyl)-3,4-dimethylisobenzofuran-1(3H)-one

  • Compound Description: This novel polyketide was isolated from the desert endophytic fungus Paraphoma sp. It did not exhibit any bioactivity against A. solani or cytotoxicity against HepG2, MCF-7, and Hela cells. []

    (1S,32R,5S,6R,7R)-6-((R)-3,4-di-hydroxy-4-methylpentyl)-2-(2-hydroxypropan-2-yl)-7-isobutyryl-6-methyl-5,9-bis(3-methylbut-2-en-1-yl)-4,5,6,7-tetrahydro-2H-32,7-methanocycloocta[b]furan-8,10(3H)-dione

    • Compound Description: A new polyprenylated acylphloroglucinol isolated from Hypericum scabrum. []

    (4R,5R,7R)-4-((R)-3,4-dihydroxy-4-methylpentyl)-2,2,4-trimethyl-5,7-bis(3-methyl-but-2-en-1-yl)-7-(5-methylhex-4-enoyl)-4,5,6,7-tetrahydrobenzofuran-3(2H)-one

    • Compound Description: A novel polyprenylated acylphloroglucinol isolated from Hypericum scabrum. []

    3-acetylcoumarin

    • Compound Description: This compound is readily converted to 4-methylcoumarin upon reaction with diazomethane. Its reactivity with diazomethane is significantly lower than that of 3-cyanocoumarin due to the steric hindrance imposed by the acetyl group. []

    3-cyanocoumarin

    • Compound Description: This compound readily undergoes methylation with diazomethane to yield 4-methylcoumarin. Compared to 3-acetylcoumarin, its reactivity with diazomethane is significantly higher due to the smaller steric hindrance posed by the cyano group. []
    • Compound Description: This compound, due to steric hindrance from the 5,7-dimethyl substitution, reacts with diazomethane to form a pyrazoline derivative (XIII) rather than undergoing direct methylation. []

    5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one (HP-136)

    • Compound Description: This compound, along with 30 analogues, were synthesized and studied for their antioxidant properties. They exist primarily in their lactone form in both solid and solution states. These compounds exhibit good hydrogen-atom-donating antioxidant capabilities, superior to the commercial antioxidant BHT (2,6-ditert-butyl-4-methylphenol). Their antioxidant activity is influenced by electronic effects from substituents. []

    (6aR)-1,3-dibenzyl-4-(4-methoxycarbonylbutyl)-dihydro-thieno[3,4-d] imidazole-2-one

    • Compound Description: This compound is a key intermediate in the synthesis of d-biotin. []

    5,6,7,7a-tetrahydro-3H-imidazo[3,4-a]imidazole-5,7-diones

    • Compound Description: These compounds are formed in the reaction between 1-substituted imidazolidine-2,4,5-triones and 3-(dimethylamino)-2,2-dimethyl-2H-azirine. They can further rearrange to form monocyclic 2H, 5H-imidazol-2-ones. []
    Overview

    5,7-Difluoroquinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the quinazolinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

    Source

    The compound is identified by its Chemical Abstracts Service number 379228-58-7 and has various synonyms including 5,7-difluoro-4(3H)-quinazolinone and 5,7-difluoro-3H-quinazolin-4-one. It can be synthesized from precursors available in chemical supply catalogs and is used in various research settings for its pharmacological properties .

    Classification

    5,7-Difluoroquinazolin-4(3H)-one is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of quinazolinones, which are known for their diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.

    Synthesis Analysis

    Methods

    The synthesis of 5,7-difluoroquinazolin-4(3H)-one can be achieved through several methods. One notable approach involves the cyclization of appropriate amino acids or derivatives in the presence of fluorinating agents.

    Technical Details:

    1. Starting Materials: Common starting materials include substituted anilines and fluorinated reagents.
    2. Reagents: Fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents are employed to introduce fluorine at the desired positions.
    3. Reaction Conditions: The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent side reactions.

    For example, a synthesis method may involve treating a substituted aniline with a fluorinating agent in a solvent like dimethylformamide under reflux conditions to yield the desired quinazolinone derivative .

    Molecular Structure Analysis

    Structure

    The molecular formula of 5,7-difluoroquinazolin-4(3H)-one is C8H4F2N2OC_8H_4F_2N_2O, with a molecular weight of 182.13 g/mol. The structure features a fused bicyclic system that includes a quinazoline core with two fluorine substituents.

    Data:

    • CAS Number: 379228-58-7
    • Molecular Weight: 182.13 g/mol
    • Molecular Structure: The compound exhibits a planar structure typical of aromatic systems, allowing for potential π-stacking interactions in biological systems .
    Chemical Reactions Analysis

    Reactions

    5,7-Difluoroquinazolin-4(3H)-one can participate in various chemical reactions typical for quinazolinones, including nucleophilic substitutions and cycloadditions.

    Technical Details:

    1. Nucleophilic Substitution: The carbonyl group at position 4 can be targeted for nucleophilic attack by amines or other nucleophiles.
    2. Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes or alkynes under specific conditions to form more complex structures.

    These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .

    Mechanism of Action

    Process

    The mechanism of action for compounds like 5,7-difluoroquinazolin-4(3H)-one often involves interaction with specific biological targets such as enzymes or receptors.

    Data:

    1. Target Enzymes: Research indicates that quinazolinones can inhibit poly(ADP-ribose) polymerase enzymes, which play crucial roles in DNA repair mechanisms.
    2. Biological Activity: The inhibition of these enzymes can lead to increased sensitivity of cancer cells to chemotherapeutic agents, making this class of compounds valuable in oncology .
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white to off-white crystalline solid.
    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
    • Reactivity: Reacts with strong nucleophiles due to the electrophilic nature of the carbonyl group.

    Relevant data on solubility and stability are critical for applications in drug formulation and delivery systems .

    Applications

    Scientific Uses

    5,7-Difluoroquinazolin-4(3H)-one has several applications in scientific research:

    1. Drug Development: Its potential as an inhibitor of poly(ADP-ribose) polymerase makes it a candidate for developing anti-cancer therapies.
    2. Biochemical Studies: Used as a tool compound to study enzyme inhibition and cellular response mechanisms.
    3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds with potential therapeutic applications .
    Introduction to 5,7-Difluoroquinazolin-4(3H)-one in Medicinal Chemistry

    Historical Context of Quinazolin-4(3H)-one Derivatives in Drug Discovery

    Quinazolin-4(3H)-one derivatives represent a privileged scaffold in medicinal chemistry, with a documented history spanning over six decades. Early derivatives like methaqualone (a sedative-hypnotic) highlighted the scaffold’s CNS activity, while subsequent structural refinements revealed broader therapeutic potential. The unsubstituted quinazolin-4(3H)-one core exhibits modest poly(ADP-ribose)polymerase-1 (PARP-1) inhibition (IC50 = 5.75 μM), but strategic substitutions have dramatically enhanced potency. For instance, 8-amino-2-methylquinazolin-4(3H)-one (Compound 31) achieves IC50 = 0.4 μM against PARP-1 – a 14-fold improvement – and demonstrates selective toxicity in BRCA1-deficient cancer cells [6]. This evolution underscores the scaffold’s adaptability:

    Table 1: Key Quinazolin-4(3H)-one Derivatives in Drug Development

    CompoundSubstitution PatternPrimary Target/ActivityKey Advancement
    Early Simple DerivativesUnsubstituted or minimalSedative, AnticonvulsantProof of bioactivity
    PARP Inhibitors (e.g., 31)8-Amino, 2-MethylPARP-1 (IC50 = 0.4 μM)Selective anticancer activity
    Tyrosine Kinase Inhibitors6,7-Dialkoxy, Anilino at 4EGFR, VEGFRTargeted cancer therapies (e.g., Gefitinib analogs)
    5,7-Difluoro Derivatives5,7-DifluoroKinase intermediatesEnhanced binding affinity & metabolic stability

    The incorporation of halogens, particularly fluorine, at specific ring positions (C-5, C-6, C-7) marked a pivotal shift, enabling optimized interactions with ATP-binding pockets of kinases and other enzymes [1] [6].

    Significance of Fluorination in Bioactive Heterocyclic Compounds

    Fluorination is a cornerstone strategy in modern drug design, with ~20% of marketed drugs containing fluorine. The C–F bond imparts unique physicochemical properties:

    • Enhanced Binding Affinity: Fluorine participates in dipole-dipole interactions, C–F⋯H–N hydrogen bonds, and C–F⋯C=O orthogonal interactions. For example, fluorinated thrombin inhibitors exhibit 5-fold higher affinity due to C–F⋯C=O contacts with Asn98 [7].
    • Improved Pharmacokinetics: Fluorine increases lipophilicity (log P) and metabolic stability by blocking oxidative metabolism sites. This prolongs half-life and enhances bioavailability [7] [9].
    • Electronic Effects: Fluorine’s high electronegativity (3.98 Pauling scale) modulates pKa of adjacent functional groups, influencing ionization and target binding [5] [9].

    Table 2: Impact of Fluorination on Drug Properties

    PropertyEffect of FluorineExample from Literature
    Metabolic StabilityBlocks cytochrome P450 oxidationFluorinated pyrroles resist hepatic degradation
    Lipophilicity (log D)Increases membrane permeability5-Fluoro analogs show 3–5× improved cellular uptake
    Target AffinityEnables weak hydrogen bonds & dipole interactionsFluorothiazoles achieve picomolar enzyme inhibition
    BioisosterismMimics H or OH with minimal steric perturbation4-Fluoroindole (50× more potent than indole vs HIV)

    Electrochemical fluorination (e.g., using Et3N·3HF) and late-stage fluorination (e.g., via N-fluoropyridinium salts) are key synthetic methods for incorporating fluorine into heterocycles like quinazolinones [5] [9].

    Role of 5,7-Difluoroquinazolin-4(3H)-one as a Pharmacophore Scaffold

    5,7-Difluoroquinazolin-4(3H)-one (CAS: 379228-58-7, MW: 182.13 g/mol) serves as a versatile pharmacophore in kinase-targeted drug discovery. Its significance stems from three features:

    • Synergistic Electronic Tuning: The 5,7-difluoro pattern creates an electron-deficient ring system, enhancing interactions with conserved lysine residues in kinase ATP pockets. This electron deficiency facilitates π-stacking with phenylalanine gatekeeper residues [1] [9].
    • Structural Plasticity: The scaffold permits derivatization at N-3, C-2, C-6, and C-8. For example, N-3 alkylation or C-2 amino substitution yields analogs with diverse target selectivity profiles [1] [6].
    • Optimized Physicochemical Profile: Fluorine at C-5/C-7 balances polarity (PSA = 42.3 Ų) and lipophilicity (calculated log P = 1.8), favoring cellular uptake and blood-brain barrier penetration [1] [7].

    Table 3: SAR of 5,7-Difluoroquinazolin-4(3H)-one Derivatives

    Position ModifiedFunctional GroupBiological OutcomePotency Enhancement
    2-PositionMethylPARP-1 inhibition (IC50 = 0.76 μM)7.5× vs unsubstituted
    8-PositionAminoKinase inhibition (e.g., EGFR TK)>10× selectivity index
    N-3PropargylAnticancer activity in BRCA-mutated cellsIC50 = 49.0 μM
    5,7-Positions (Fixed)FluorineBase scaffold for kinase inhibitorsN/A (foundational)

    Molecular docking studies confirm that the 5,7-difluoro motif anchors the scaffold in hydrophobic kinase subpockets, while the C-4 carbonyl and N-3 hydrogen bond with catalytic residues [1] [4] [6]. This scaffold is a key intermediate in synthesizing inhibitors for tyrosine kinases (e.g., EGFR), implicated in cancer proliferation and survival pathways [1]. Its role extends to developing anti-inflammatory and antimicrobial agents, leveraging fluorine’s ability to modulate redox potentials and interaction with heme cofactors [1] [7].

    Properties

    CAS Number

    379228-58-7

    Product Name

    5,7-difluoroquinazolin-4(3H)-one

    IUPAC Name

    5,7-difluoro-3H-quinazolin-4-one

    Molecular Formula

    C8H4F2N2O

    Molecular Weight

    182.13 g/mol

    InChI

    InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)

    InChI Key

    DIQRRDUOMDYXDK-UHFFFAOYSA-N

    SMILES

    C1=C(C=C(C2=C1N=CNC2=O)F)F

    Canonical SMILES

    C1=C(C=C(C2=C1N=CNC2=O)F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.